6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione - 143151-09-1

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-3239635
CAS Number: 143151-09-1
Molecular Formula: C8H4FN3O4
Molecular Weight: 225.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione (FNQX) is a synthetic heterocyclic compound belonging to the quinoxalinedione family. It serves as a potent and selective antagonist of specific subtypes of ionotropic glutamate receptors, specifically AMPA receptors, in scientific research. .

Synthesis Analysis
  • Building the Quinoxaline Core: This typically involves reacting a benzene derivative (often with existing nitro and/or halogen substituents) with oxalic acid derivatives to form the six-membered ring structure.
  • Introducing Substituents: Depending on the desired final structure, steps to introduce the fluorine at the 6-position and the nitro group at the 7-position would be incorporated. These could involve nitration reactions and potentially fluorine substitution using appropriate reagents.
Molecular Structure Analysis

Computational docking studies, especially for the closely related compound ANQX (6-azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione), provide insights into how these molecules interact with the ligand-binding domain of AMPA receptors.

Chemical Reactions Analysis
  • Irreversible: This is seen with the photoreactive analog ANQX, where UV light triggers covalent modification of the receptor.
Mechanism of Action

FNQX acts as an antagonist at AMPA receptors, a subtype of ionotropic glutamate receptors critical for fast excitatory synaptic transmission in the central nervous system. While precise details for FNQX are limited in the provided texts, its mechanism likely mirrors that of well-characterized QX antagonists:

  • Competitive Binding: FNQX likely competes with glutamate for binding at the ligand-binding domain of AMPA receptors.
  • Channel Blockade: Upon binding, FNQX prevents the AMPA receptor from undergoing conformational changes required for channel opening. This inhibits the influx of sodium ions, preventing depolarization and subsequent neuronal signaling.
Applications
  • Investigating AMPA Receptor Function: FNQX could be used to selectively block AMPA receptor activity in in vitro or ex vivo preparations, allowing researchers to dissect the specific roles of these receptors in synaptic transmission, plasticity, and neuronal network activity.
  • Modeling Neurological Disorders: Dysfunction of glutamatergic signaling, including AMPA receptor alterations, is implicated in several neurological and psychiatric disorders. FNQX could serve as a tool to model these conditions in experimental settings, aiding in understanding their pathophysiology and exploring potential therapeutic avenues.

6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX)

  • Compound Description: ANQX is a photoreactive AMPA receptor antagonist designed as a tool to irreversibly inactivate AMPA receptors [, ]. Upon UV light exposure, its azido group forms a highly reactive nitrene, leading to covalent cross-linking with the receptor [, ]. This property makes ANQX valuable for real-time studies of AMPA receptor trafficking in live neurons [].

6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021)

  • Compound Description: ACEA 1021 is a potent and selective antagonist of the glycine site of the NMDA receptor [, ]. This compound exhibits high affinity for the glycine site with a Kb of approximately 6-8 nM, while displaying moderate potency at non-NMDA receptors [].
  • Relevance: Both ACEA 1021 and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione belong to the trisubstituted QX class, sharing the 1,4-dihydroquinoxaline-2,3-dione core structure []. Variations in the type and position of substituents (chlorine atoms in ACEA 1021 versus fluorine and nitro groups in the target compound) contribute to their distinct pharmacological profiles.

7-Chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione (14g)

  • Compound Description: This compound is a potent glycine site antagonist with significant in vivo activity in the maximal electroshock (MES) test in mice []. It shows an IC50 of 5 nM for the glycine site and an ED50 of 1.2 mg/kg i.v. in the mouse MES assay []. Additionally, 14g exhibits 440-fold selectivity for NMDA receptors over AMPA receptors [].
  • Relevance: Compound 14g and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione are structurally similar, both featuring a methyl group at the 7-position and a nitro group at the 5-position of the quinoxalinedione core []. The key difference is the halogen substituent at the 6-position, with 14g having a chlorine atom and the target compound having a fluorine atom.

7-Bromo-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione (14f)

  • Compound Description: 14f is another potent glycine site antagonist with an IC50 of 9 nM []. Its structural similarity to 14g, possessing a bromine atom instead of chlorine at the 6-position, suggests potential in vivo activity in models like the MES test, although this has not been directly demonstrated in the provided papers.
  • Relevance: 14f and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione share the same substitution pattern on the quinoxalinedione scaffold: a methyl group at the 7-position, a nitro group at the 5-position, and a halogen at the 6-position []. The difference lies in the specific halogen, with 14f having a bromine atom and the target compound having a fluorine.

7-Nitro-5-(N-oxyaza)-1,4-dihydroquinoxaline-2,3-dione (12e)

  • Compound Description: This compound stands out as a broad-spectrum antagonist of ionotropic glutamate receptors, exhibiting low micromolar potency for NMDA/glycine, AMPA, and kainate receptors []. It inhibits NMDA, AMPA, and KA receptors with IC50 values of 0.69, 1.3, and 2.4 μM, respectively []. Furthermore, 12e shows high in vivo potency as an anticonvulsant in mice [].
  • Relevance: 12e and 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione both belong to the 7-nitro substituted QX group, but 12e incorporates a unique N-oxyaza modification at the 5-position []. This structural alteration significantly broadens its glutamate receptor antagonist profile compared to the more selective activities observed with the target compound.

1-Ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxopyrido-[2,3-c]pyridazine-3-carboxylic acid (13)

  • Compound Description: Compound 13 is an analog of the pyrido[2,3-c]pyridazine ring system. This compound is structurally related to both Cinoxacin and nalidixic acid, both of which are quinolone antibacterial agents [].

l-tert-Butyl-7-tert-butylamino-6-nitro-1,4-dihydro-4-quinolone-3-carboxylic acid

  • Compound Description: This compound is a potent inhibitor of Streptococcus and Staphylococcus, showing superior potency to established quinolone antibiotics like ofloxacin and ciprofloxacin []. Notably, the presence of a nitro group at the 6-position contributes to its efficacy against these bacterial strains [].
  • Relevance: Though belonging to the quinolone class, this compound shares several structural features with 6-fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione. These include the core 1,4-dihydro-4-quinolone structure, a nitro group at the 6-position, and a carboxylic acid group at the 3-position []. This suggests that despite acting on different targets (bacterial enzymes versus glutamate receptors), certain structural motifs might be crucial for their respective biological activities.
  • Compound Description: Levofloxacin is a synthetic antibacterial agent from the fluoroquinolone drug class []. It is commonly used to treat a variety of bacterial infections. Importantly, research has demonstrated that levofloxacin does not exhibit carcinogenic potential in rat multi-organ carcinogenesis models [].
  • Compound Description: "Conjugate 2" is a novel pharmacological agent synthesized by conjugating triazavirine (an antiviral drug) and levofloxacin (an antibacterial drug) [, ]. This conjugate exhibits improved pharmacokinetic properties compared to its individual components, such as higher relative bioavailability and a lower rate of elimination [, ].

Properties

CAS Number

143151-09-1

Product Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4FN3O4

Molecular Weight

225.13 g/mol

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)

InChI Key

MSVAVCLZHVHHLY-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.